Pentoxyverine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1045-21-2 |
|---|---|
Molecular Formula |
C20H32ClNO3 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H31NO3.ClH/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;1H |
InChI Key |
BNWCIGQOBYVGFR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl |
Other CAS No. |
1045-21-2 |
Origin of Product |
United States |
Synthetic Methodologies for Pentoxyverine Hydrochloride
The synthesis of pentoxyverine, chemically known as 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate, is a multi-step process primarily involving the formation of a key carboxylic acid intermediate followed by esterification. chemicalbook.comnih.gov The hydrochloride salt is typically formed in the final step.
The manufacturing process can be outlined as follows:
Synthesis of 1-Phenylcyclopentane Carbonitrile : The process begins with the reaction of phenylacetonitrile (B145931) with sodium amide and 1,4-dibromobutane. This reaction forms the cyclopentane (B165970) ring attached to the phenyl group and nitrile function. chemicalbook.com
Formation of 1-Phenyl-1-cyclopentane Carboxylic Acid : The resulting 1-phenylcyclopentane carbonitrile undergoes hydrolysis, typically using sulfuric acid, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding 1-phenyl-1-cyclopentane carboxylic acid. chemicalbook.com
Activation of the Carboxylic Acid : To facilitate esterification, the carboxylic acid is converted into a more reactive derivative, 1-phenyl-1-cyclopentanecarbonyl chloride. This is achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). chemicalbook.com
Esterification : The core of the synthesis is the esterification reaction. A mixture of 1-phenyl-1-cyclopentanecarbonyl chloride and 2-(2-diethylaminoethoxy)ethanol (B27993) is heated under reflux in a solvent such as toluene. chemicalbook.comchemscene.com This reaction forms the ester linkage, resulting in the pentoxyverine base. The reaction mixture is then made alkaline, washed, and concentrated. The crude product is purified by high-vacuum distillation to yield the final ester in high purity. chemicalbook.com
Formation of Pentoxyverine Hydrochloride : The purified pentoxyverine base is then converted to its hydrochloride salt. This is typically achieved by reacting the base with a solution of hydrochloric acid (HCl) in an appropriate solvent, leading to the precipitation of this compound, which can then be isolated and dried.
Chemical Derivatization in Pentoxyverine Hydrochloride Research
Chemical derivatization is a technique used to modify a compound to enhance its properties for analytical detection. jfda-online.comaocs.org In the context of pentoxyverine research, derivatization is primarily employed to improve its detection and separation in chromatographic methods like gas chromatography-mass spectrometry (GC-MS). jfda-online.com Pentoxyverine contains a tertiary amine and an ester functional group, which influence the derivatization strategies.
Tertiary amines are generally difficult to derivatize directly because they lack the active hydrogen atom necessary for common reactions like acylation or silylation. researchgate.netlabrulez.com However, an indirect approach can be used. The ester bond in pentoxyverine is susceptible to hydrolysis, which breaks the molecule into its constituent parts: 1-phenylcyclopentane carboxylic acid and 2-(2-diethylaminoethoxy)ethanol (B27993). ijper.org These degradation products possess functional groups—a carboxylic acid and a primary alcohol, respectively—that are readily derivatized.
Common derivatization strategies applicable in this context include:
Esterification of the Carboxylic Acid : The non-volatile 1-phenylcyclopentane carboxylic acid can be converted into a more volatile ester, typically a fatty acid methyl ester (FAME), for GC analysis. sigmaaldrich.com This is often achieved using reagents like boron trichloride (B1173362) (BCl₃) in methanol (B129727) or diazomethane. sigmaaldrich.comnih.gov
Silylation of the Alcohol : The alcohol moiety, 2-(2-diethylaminoethoxy)ethanol, can be derivatized through silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the molecule's volatility for GC-MS analysis. sigmaaldrich.com
These derivatization techniques are crucial for metabolic studies and for the analysis of degradation products, allowing for sensitive and specific quantification of pentoxyverine-related compounds in various samples. researchgate.net
Ph Rate Profile Studies for Pentoxyverine Hydrochloride Stability
Receptor Interaction Research
The primary mechanism behind the antitussive action of pentoxyverine is believed to be its activity at various receptor sites within the central nervous system. drugbank.com Extensive research has focused on its role as a sigma-1 receptor agonist and a muscarinic receptor antagonist, with additional investigations into its effects on opioid receptors.
Comprehensive Analysis of Sigma-1 Receptor Agonism
Pentoxyverine demonstrates a significant affinity for and agonistic activity at the sigma-1 receptor, a unique intracellular protein primarily located at the endoplasmic reticulum-mitochondrion interface. drugbank.comcas.cz This interaction is considered a key contributor to its cough-suppressant effects. drugbank.com The sigma-1 receptors are notably expressed in the nucleus tractus solitarius (NTS) of the brainstem, a critical area for processing afferent cough signals. drugbank.com By acting on these receptors, pentoxyverine may modulate the cough reflex at an early stage. drugbank.com
Ligand-binding assays have been instrumental in quantifying the affinity of pentoxyverine for the sigma-1 receptor. Competitive binding studies using radiolabeled ligands have determined the inhibitor constant (Ki) of pentoxyverine, providing a measure of its binding affinity.
Table 1: Pentoxyverine Affinity for Sigma Receptors
| Receptor Subtype | Ki (Inhibitor Constant) | Tissue Source |
|---|---|---|
| σ1 | 41 nM | Not Specified |
| σ2 | 894 nM | Not Specified |
| σ1 | 75 nM | Guinea-pig brain membrane |
| σ1 | 75±28 nM | Not Specified |
Data sourced from multiple studies detailing pentoxyverine's binding affinity. drugbank.comchemsrc.commedchemexpress.commedchemexpress.com
These values indicate a higher affinity of pentoxyverine for the sigma-1 receptor compared to the sigma-2 subtype. medchemexpress.commedchemexpress.com The IC50 value, which is the concentration of an inhibitor required to reduce the binding of a radioligand by 50%, has been reported as 9 nM for the sigma-1 receptor. wikipedia.org
In vivo studies in animal models, such as guinea pigs, have demonstrated the functional consequences of pentoxyverine's sigma-1 receptor agonism. Intraperitoneal administration of pentoxyverine has been shown to inhibit citric acid-induced coughing, providing direct evidence of its antitussive activity. chemsrc.compharmacompass.com This effect is attributed to the activation of sigma-1 receptors. chemsrc.com Pharmacologists utilize pentoxyverine as a selective sigma-1 receptor agonist in both animal and in vitro experiments to further explore the role of this receptor. wikipedia.org
Quantitative Ligand-Binding Assays and Affinity Determination
Detailed Investigation of Muscarinic Receptor Antagonism, particularly M1 Subtype
In addition to its effects on sigma receptors, pentoxyverine also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, with a particular affinity for the M1 subtype. wikipedia.orgselleckchem.com This anticholinergic activity is another important facet of its pharmacological profile. patsnap.com The M1 muscarinic receptors are G-protein coupled receptors found in the central nervous system and exocrine glands. wikipedia.org
The antagonistic action of pentoxyverine at M1 receptors can theoretically contribute to its therapeutic effects by relaxing pulmonary alveoli and reducing the production of phlegm. wikipedia.orgselleckchem.com This property, along with its local anesthetic effects, may help in reducing the urge to cough. patsnap.com
Cellular and Subcellular Pharmacology Research
At the cellular level, the pharmacological actions of pentoxyverine are complex. Its primary targets, the sigma-1 receptors, are intracellular chaperones that can translocate within the cell. cas.cz The activation of these receptors by pentoxyverine can influence various cellular processes.
Furthermore, pentoxyverine has been shown to inhibit the hERG (human Ether-a-go-go-Related Gene) ion channel. In hERG-transfected cells, pentoxyverine inhibited the outward current of the hERG ion channel with a half-maximal inhibition concentration (IC50) of 3.0 μM. pharmacompass.com This interaction highlights a potential for influencing cardiac electrophysiology.
Studies on Ion Channel Modulation, emphasizing hERG Channel Inhibition
One of the most studied interactions is the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel. nih.gov Blockade of this channel is a critical factor in drug-induced cardiac arrhythmias. nih.gov Electrophysiological studies using patch-clamp techniques on hERG-transfected cells have demonstrated that pentoxyverine is an inhibitor of the hERG potassium channel's outward current. drugbank.comnih.gov These studies determined a half-maximal inhibitory concentration (IC50) for this interaction. drugbank.comnih.govnih.gov
The local anesthetic action of pentoxyverine is thought to arise from the inhibition of voltage-gated sodium channels, although the primary antitussive effect is considered central. drugbank.com This action on sodium channels can reduce the sensitivity of sensory nerve endings in the respiratory tract, dampening the initiation of the cough reflex. patsnap.commedtigo.com
Analysis of Neurotransmitter System Interactions and Modulation
The central effects of pentoxyverine are primarily mediated through its interaction with specific neurotransmitter receptor systems. drugbank.com It does not act as a typical opioid antitussive. Research indicates that its main targets are sigma receptors and muscarinic acetylcholine receptors. wikipedia.orgselleck.co.jp
Pentoxyverine is an agonist at sigma-1 receptors, which are highly expressed in the brainstem's nucleus tractus solitarius, a key area for processing afferent cough signals. drugbank.com Competitive binding assays using guinea-pig brain membranes have quantified this interaction, revealing a high affinity for the sigma-1 subtype. chemsrc.commedchemexpress.com It also demonstrates a much lower affinity for sigma-2 receptors. medchemexpress.com In addition to sigma receptors, pentoxyverine is reported to interact with kappa and mu-opioid receptors, although its primary mechanism is considered non-opioid. drugbank.compharmacompass.comall-imm.com
Furthermore, pentoxyverine acts as an antagonist at muscarinic acetylcholine receptors, specifically the M1 subtype. wikipedia.orgselleck.co.jp This anticholinergic activity is thought to contribute to its effects by potentially relaxing bronchial smooth muscle and reducing respiratory secretions. wikipedia.org The influence on the broader cholinergic and possibly norepinephrine (B1679862) systems is also considered part of its central action. patsnap.com
Intracellular Signaling Pathway Investigations Pertinent to Pentoxyverine Hydrochloride Action
The interaction of pentoxyverine with its receptor targets initiates downstream intracellular signaling cascades. The agonism at sigma-1 receptors and antagonism at muscarinic M1 receptors are key to these pathways.
Sigma-1 receptors are unique intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are known to modulate calcium signaling. drugbank.com By acting as an agonist, pentoxyverine can influence the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor-dependent calcium efflux from the endoplasmic reticulum. drugbank.com This modulation of calcium signaling is a crucial aspect of the sigma-1 receptor's function in neuronal excitability and neurotransmitter release. drugbank.commedkoo.com
The antagonistic effect of pentoxyverine on M1 muscarinic receptors directly counteracts the signaling pathway initiated by acetylcholine. medchemexpress.com M1 receptors are Gq/11 protein-coupled receptors. nih.gov Their activation normally leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate into diacylglycerol (DAG) and IP3. nih.gov By blocking this receptor, pentoxyverine prevents the formation of these second messengers, thereby inhibiting the subsequent IP3-mediated release of intracellular calcium and the activation of protein kinase C by DAG. nih.gov
Biophysical and Biochemical Approaches to Mechanistic Elucidation
A variety of biophysical and biochemical techniques have been employed to understand the mechanism of action of this compound.
Patch-clamp electrophysiology has been a critical biophysical tool. nih.gov This method allows for the direct measurement of ion flow across cell membranes, and it was used to quantify the inhibitory effect of pentoxyverine on hERG potassium channel currents in transfected cell lines. nih.gov
Biochemical competitive binding assays have been fundamental in identifying and characterizing the neurotransmitter receptor targets of pentoxyverine. drugbank.com These assays utilize radiolabeled ligands (like [3H]-pentazocine for sigma receptors) that are known to bind to a specific receptor. chemsrc.com By measuring how effectively pentoxyverine displaces the radioligand, researchers can determine its binding affinity (Ki). chemsrc.com These studies were crucial in establishing pentoxyverine as a high-affinity sigma-1 receptor agonist. chemsrc.commedchemexpress.com
Spectrophotometric methods have also been developed for the assay of pentoxyverine citrate, demonstrating another biochemical approach to studying the compound. chemsrc.com
Preclinical and in Vitro Pharmacological Research of Pentoxyverine Hydrochloride
In Vitro Studies Using Cellular and Tissue Models
In vitro research has been fundamental in identifying the cellular and molecular targets of pentoxyverine, providing a basis for understanding its antitussive effects.
Pentoxyverine has demonstrated activity in various cellular assays. It is known to possess antimuscarinic and local anesthetic properties. nih.govresearchgate.net The local anesthetic action may be attributed to the inhibition of voltage-gated sodium currents. nih.govdrugbank.compharmacompass.com Additionally, pentoxyverine has shown effects on ion channels, specifically inhibiting the outward current of the hERG ion channel in hERG-transfected cells with a half-maximal inhibitory concentration (IC50) of 3.0 µM. drugbank.com
The primary mechanism of pentoxyverine's antitussive action is thought to be mediated through its activity as an agonist at sigma-1 (σ1) receptors, which are notably expressed in the central nervous system (CNS). nih.govdrugbank.com Competitive binding assays have determined its binding affinity (Ki) for sigma-1 receptors to be 75±28 nM. nih.govdrugbank.com Sigma-1 receptors are highly expressed in the nucleus tractus solitarius (NTS) of the brainstem, a critical area for the initial synapse of afferent fibers involved in the cough reflex. nih.govdrugbank.com This strategic location suggests that the NTS may act as a "gate" for the cough reflex, allowing sigma-1 receptor agonists like pentoxyverine to modulate afferent signals before they reach the cough center. drugbank.com Pentoxyverine also exhibits affinity for sigma-2 (σ2) receptors, albeit lower than for σ1, and for kappa and mu-opioid receptors. nih.govresearchgate.netmedchemexpress.commedchemexpress.com Furthermore, it acts as an antagonist at muscarinic M1 receptors. wikipedia.orgselleckchem.comresearchgate.net
Table 1: Receptor Binding Affinities of Pentoxyverine
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Sigma-1 (σ1) | 41 nM | medchemexpress.commedchemexpress.com |
| Sigma-1 (σ1) | 75 nM | nih.govdrugbank.com |
| Sigma-2 (σ2) | 894 nM | medchemexpress.commedchemexpress.com |
This table summarizes the binding affinities of pentoxyverine for various receptor subtypes as reported in the literature.
Receptor Expression and Subcellular Localization Studies
In Vivo Preclinical Models for Mechanistic Exploration
Animal models have been instrumental in investigating the physiological effects of pentoxyverine and confirming its antitussive properties in vivo.
The central antitussive action of pentoxyverine is supported by various animal studies. Its high lipophilicity suggests it can penetrate the central nervous system after systemic administration. drugbank.com Some research also suggests a potential peripheral action when administered as an aerosol, targeting sigma receptors in the lungs, though evidence for this is limited. drugbank.com
The efficacy of pentoxyverine as a cough suppressant has been demonstrated in multiple evoked cough models in animals. nih.gov In conscious guinea pigs, intraperitoneal administration of pentoxyverine inhibited cough induced by inhaled citric acid. nih.govnih.govresearchgate.netdrugbank.compharmacompass.com Similarly, its antitussive activity was confirmed in anesthetized cats where cough was evoked by electrical stimulation of the trachea. nih.govresearchgate.net These studies in established animal models provide direct evidence of its ability to suppress the cough reflex.
Table 2: Summary of In Vivo Antitussive Activity of Pentoxyverine
| Animal Model | Cough Stimulus | Route of Administration | Observed Effect | Reference |
| Guinea Pigs | Citric Acid Inhalation | Intraperitoneal | Inhibition of cough | nih.govnih.govresearchgate.netdrugbank.compharmacompass.com |
| Cats | Electrical Stimulation of Trachea | Not specified | Antitussive activity | nih.govresearchgate.net |
This table presents a summary of the in vivo studies demonstrating the antitussive effects of pentoxyverine in different animal models and cough-evoking stimuli.
Investigation of Antitussive Mechanisms in Animal Models
Neuroanatomical and Electrophysiological Mapping of Cough Reflex Pathways (e.g., Nucleus Tractus Solitarius)
The antitussive effect of pentoxyverine is primarily attributed to its action on the central nervous system, though the precise mechanism is not fully elucidated. wikipedia.orgcloud-clone.com A key area of interest is the nucleus tractus solitarius (NTS) in the brainstem, a critical relay center for afferent nerve fibers involved in the cough reflex. drugbank.comnih.gov Sensory information from cough receptors in the respiratory tract terminates in the NTS. nih.gov This region is rich in various receptors, including sigma-1 receptors, which are believed to be a target for pentoxyverine. drugbank.comnih.gov
Pentoxyverine acts as an agonist at sigma-1 receptors. wikipedia.orgdrugbank.compharmaoffer.com The high expression of these receptors in the NTS suggests that it may function as a "gate" for the cough reflex. drugbank.com By acting on these receptors, pentoxyverine may modulate the afferent signals before they reach the cough center, thereby suppressing the cough response. drugbank.com The lipophilic nature of sigma-1 agonists like pentoxyverine allows them to penetrate the central nervous system after systemic administration. drugbank.com It is also theorized that when administered as an aerosol, pentoxyverine could act peripherally on sigma receptors in the lungs to modulate cough. drugbank.com
The NTS is anatomically close to the area postrema, where the blood-brain barrier is less robust, potentially allowing peripherally administered antitussive drugs to exert central effects on the sensory part of the cough reflex pathway. nih.gov Besides sigma-1 receptors, the NTS and other areas like the nucleus ambiguus and dorsal vagal nuclei also contain NMDA, opiate, and 5-HT receptors, which can modulate neurotransmission related to the cough reflex. nih.gov
Research into Anticonvulsant Activities in Rodent Models
Studies in rodent models have indicated that pentoxyverine may possess anticonvulsant properties. drugbank.comnih.govpharmacompass.com This activity has been observed in different experimental seizure models.
The maximal electroshock seizure (MES) model is a widely used preclinical test to evaluate the efficacy of potential antiepileptic drugs against generalized tonic-clonic seizures. preprints.orgresearchgate.net In this model, an electrical stimulus is applied to induce a maximal seizure, with the tonic extension of the hind limbs being the primary endpoint. researchgate.net
Pentoxyverine has demonstrated protective effects against seizures induced by maximal electroshock in a dose-dependent manner following both intraperitoneal and oral administration in mice and rats. drugbank.compharmaoffer.compharmacompass.com This suggests that pentoxyverine can inhibit seizure spread through neural tissue, a key characteristic of drugs effective against generalized tonic-clonic seizures. researchgate.net
While pentoxyverine shows anticonvulsant effects in the MES model, research suggests it does not offer protection against lethality induced by N-methyl-D-aspartate (NMDA). drugbank.comnih.govpharmacompass.com This finding helps to differentiate its mechanism of action from that of NMDA receptor antagonists, which are known to be protective in such models. ambeed.cn However, some research indicates that pentoxyverine pretreatment can attenuate the increase in Fos-related antigen immunoreactivity induced by kainic acid (KA) in the hippocampus, suggesting a neuroprotective effect against KA-induced insults via modulation of the sigma-1 receptor. ambeed.cn
Analysis in Maximal Electroshock Seizure (MES) Models
Exploration of Local Anesthetic Mechanisms in Animal Models
In addition to its central antitussive and anticonvulsant effects, pentoxyverine exhibits local anesthetic properties. drugbank.comnih.govpharmacompass.com This action is thought to occur through the inhibition of voltage-gated sodium channels. drugbank.com
Spinal anesthesia involves the injection of a local anesthetic into the subarachnoid space to block nerve impulse conduction, resulting in a reversible loss of sensation and motor function. austinpublishinggroup.comwfsahq.org The nerves responsible for sensation (sensory), muscle contraction (motor), and autonomic functions are all affected, though to varying degrees. wfsahq.org
In studies involving intrathecal administration in rats, pentoxyverine produced a dose-dependent spinal blockade. drugbank.comnih.gov A key finding from this research is that pentoxyverine demonstrates a more selective action on sensory and nociceptive pathways over motor blockade. drugbank.comnih.gov When compared to lidocaine, pentoxyverine induced a spinal blockade with greater sensory selectivity. drugbank.comnih.gov Furthermore, pentoxyverine showed a much stronger frequency-dependence of block than lidocaine; at high-frequency stimulation, a 50 µM concentration of pentoxyverine produced a 70% increase in block, compared to a 30% increase with the same concentration of lidocaine. ambeed.cn This selective action on sensory nerves is a significant characteristic of its local anesthetic profile.
Comparative Pharmacological Investigations with Other Reference Compounds
The pharmacological profile of pentoxyverine has been compared to other antitussive agents, such as codeine and dextromethorphan, to better understand its relative efficacy and mechanism of action.
Animal studies have shown that pentoxyverine is effective against cough induced by various methods, including citric acid challenge and electrical stimulation. nih.gov In a study comparing several antitussive reference products in cats, the efficacy of zipeprol was found to be superior or equal to that of dextromethorphan, diphenhydramine, and pentoxyverine, but not codeine. nih.gov
Pentoxyverine vs. Codeine: Codeine is a well-established opioid antitussive. who.int While both pentoxyverine and codeine act centrally to suppress cough, their receptor profiles differ. Pentoxyverine is a non-opioid agent, acting primarily on sigma-1 receptors, whereas codeine's effects are mediated through opioid receptors. drugbank.compharmacompass.com In comparative studies, codeine has generally been considered a standard of reference for antitussive efficacy. nih.govwho.int
Pentoxyverine vs. Dextromethorphan: Dextromethorphan is another non-opioid, centrally acting antitussive. nih.gov Its mechanism is complex, involving antagonism of NMDA glutamate (B1630785) receptors and interaction with sigma-1 and serotonin (B10506) receptors. nih.gov Like pentoxyverine, dextromethorphan's primary site of action is believed to be in the central nervous system. nih.gov Both are used for the symptomatic relief of dry cough. wikipedia.orgump.edu.pl
The following table summarizes the comparative findings from various preclinical studies:
| Compound | Model/Assay | Finding |
| Pentoxyverine | Citric Acid-Induced Cough (Guinea Pig) | Inhibited cough. drugbank.com |
| Pentoxyverine | Maximal Electroshock Seizure (Rodents) | Protective effects observed. drugbank.compharmacompass.com |
| Pentoxyverine | NMDA-Induced Lethality (Rodents) | No protective effect. drugbank.compharmacompass.com |
| Pentoxyverine | Intrathecal Administration (Rat) | Dose-dependent spinal blockade with sensory selectivity over motor blockade. drugbank.com |
| Zipeprol | Cough Induced by Laryngeal Nerve Stimulation (Cat) | Ranked favorably against pentoxyverine and dextromethorphan; activity was less than codeine. nih.gov |
Structure-Activity Relationship (SAR) Studies Derived from Preclinical Research
The molecular structure of pentoxyverine, known chemically as 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate, is foundational to its pharmacological profile. Structure-activity relationship (SAR) studies, primarily derived from preclinical research, have aimed to delineate which structural components are essential for its interaction with various receptors, particularly sigma (σ) receptors and muscarinic receptors.
Pentoxyverine is part of a broader class of 1-phenylcycloalkanecarboxylic acid derivatives. Research into this class has been pivotal in understanding the structural requirements for potent and selective binding at sigma-1 (σ₁) receptors. nih.gov The core structure, consisting of a phenyl group and a cyclopentyl ring attached to a carboxylic acid ester, is a key determinant of this activity.
A significant area of SAR investigation has focused on modifying different components of the pentoxyverine molecule to observe the effects on receptor affinity and selectivity. nih.gov These modifications include:
Cycloalkyl Ring: Alterations to the cyclopentyl ring, such as contraction to a cyclopropyl (B3062369) ring, expansion, or replacement with a simple methyl group, were explored. Replacing the cyclopentyl ring with a smaller system like a cyclopropyl group was found to significantly decrease affinity for muscarinic receptors, thereby increasing selectivity for sigma receptors. nih.gov
Ester Functionality: The carboxylate ester function is crucial. Replacing this ester group with other functionalities like an amide, methyl ether, or methylamine (B109427) also resulted in a marked reduction of muscarinic receptor binding, enhancing σ₁ selectivity. nih.gov
Amine Substituent: The N,N-diethyl substituent on the aminoethoxyethyl side chain plays a role in receptor interaction. When the diethylamino moiety was replaced with a morpholino group, the resulting analogs showed over 220-fold greater selectivity for sigma receptors over muscarinic receptors. nih.gov
These studies collectively indicate that while the core 1-phenylcycloalkanecarboxylate structure is vital for high-affinity sigma receptor binding, the ester linkage and the terminal amine group can be modified to fine-tune the selectivity profile, particularly to reduce off-target muscarinic activity. nih.gov
Furthermore, studies comparing pentoxyverine with its close structural analog, caramiphen (B1668299) (which lacks the 2-(diethylamino)ethoxyethyl ester and instead has a simpler amino ester side chain), have provided insights into its local anesthetic properties. researchgate.netnih.gov Both compounds exhibit cutaneous analgesia, suggesting that the 1-phenylcyclopentane-1-carboxylate core contributes to this effect. researchgate.net
The affinity of pentoxyverine for its primary targets has been quantified in various in vitro binding assays, highlighting its potent interaction with the σ₁ receptor.
Table 1: In Vitro Receptor Binding Affinity of Pentoxyverine
| Receptor Subtype | Ligand | Test System | Affinity Value |
| Sigma-1 (σ₁) | Pentoxyverine | - | Kᵢ = 41 nM medchemexpress.commedchemexpress.com |
| Sigma-2 (σ₂) | Pentoxyverine | - | Kᵢ = 894 nM medchemexpress.commedchemexpress.com |
| Sigma-1 (σ₁) | Pentoxyverine | Guinea-pig brain membrane | Kᵢ = 75 nM medchemexpress.commedchemexpress.com |
Kᵢ (Inhibition constant) is a measure of binding affinity. A lower Kᵢ value indicates a higher affinity of the ligand for the receptor.
Advanced Analytical Methodologies in Pentoxyverine Hydrochloride Research
Chromatographic Techniques for Research Analysis
Chromatography, a powerful separation science, is indispensable in the analysis of pentoxyverine hydrochloride. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are routinely employed to meet diverse analytical challenges in research environments.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a fundamental tool for the analysis of pentoxyverine. The development and validation of robust HPLC methods are critical for ensuring reliable and accurate research data.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for pentoxyverine analysis. It is highly effective for both quantifying the active compound and for stability-indicating assays that can separate the parent drug from its degradation products.
A stability-indicating RP-HPLC method has been developed to determine pentoxyverine citrate (B86180) (PNX) and its primary degradant (DG) resulting from forced degradation studies under acidic and alkaline conditions. innovareacademics.in This method demonstrates the capability of RP-HPLC to resolve the active compound from products formed under stress, which is essential for stability research. The method was validated according to International Council for Harmonisation (ICH) guidelines, confirming its suitability for routine analysis in pharmaceutical research. innovareacademics.inbanglajol.info
Key findings from a validated stability-indicating RP-HPLC method are summarized below:
| Parameter | Pentoxyverine Citrate (PNX) | Degradant (DG) |
| Linearity Range (µg/mL) | 10-40 | 10-40 |
| % Recovery | 100.23% | 100.07% |
| Limit of Detection (LOD) (µg/mL) | 3.79 x 10⁻² | 4.24 x 10⁻² |
| Limit of Quantification (LOQ) (µg/mL) | 12.62 x 10⁻² | 14.12 x 10⁻² |
| Data sourced from a study on a stability-indicating liquid chromatography method for Pentoxyverine Citrate. innovareacademics.in |
This type of method is crucial for assaying the compound in pharmaceutical dosage forms like syrups, ensuring that there is no interference from excipients. innovareacademics.in
The success of an RP-HPLC separation hinges on the careful optimization of several parameters, primarily the mobile phase composition, pH, column type, flow rate, and detection wavelength. For pentoxyverine analysis, various mobile phase systems have been developed to achieve optimal separation and peak shape.
One effective method utilizes a mobile phase consisting of a mixture of methanol (B129727) and a 10 mM sodium dihydrogen phosphate (B84403) buffer, with the pH adjusted to 4, in a 60:40 (v/v) ratio. innovareacademics.in The separation is performed on a C18 column with UV detection at 230 nm and a flow rate of 1 mL/min. innovareacademics.in
Another example of an optimized HPLC method, used for the simultaneous determination of pentoxyverine citrate, promethazine (B1679618) hydrochloride, and sulfogaiacol, employs a different mobile phase: methanol and a 0.05 mol/L heptanesulfonic acid sodium solution (containing 0.5 mol/L triethylamine, with pH adjusted to 3.0 with phosphoric acid) in a 50:50 ratio. google.com The detection for this multi-component analysis was set at 218 nm. google.com This illustrates how mobile phase modifiers like ion-pairing agents (heptanesulfonic acid) and amines (triethylamine) are used to improve the retention and peak symmetry of basic compounds like pentoxyverine.
Table of HPLC Method Parameters
| Parameter | Method 1 (Stability-Indicating) innovareacademics.in | Method 2 (Multi-Compound) google.com |
|---|---|---|
| Stationary Phase | Reversed-phase C18 (5 µm) | Octadecylsilane bonded silica (B1680970) |
| Mobile Phase | Methanol:10 mM Sodium Dihydrogen Phosphate (pH 4) (60:40, v/v) | Methanol:0.05M Heptanesulfonic Acid Sodium (pH 3.0) (50:50) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection Wavelength | 230 nm | 218 nm |
Applications of Reversed-Phase HPLC for Compound Quantification and Degradant Identification
Ultra-Performance Liquid Chromatography (UPLC) for Simultaneous Multi-Compound Estimation in Research Formulations
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve faster, more sensitive, and higher-resolution separations. ptfarm.pl This technology is particularly advantageous for the analysis of complex research formulations containing multiple active ingredients, such as over-the-counter cold and cough preparations where pentoxyverine might be included. waters.com
The high throughput and superior resolving power of UPLC make it an ideal platform for quality control and the simultaneous estimation of several components in a single analytical run. waters.comfrontiersin.org For instance, UPLC systems coupled with High-Resolution Mass Spectrometry (HRMS), such as UPLC-Q-TOF-MS, have been used to identify numerous compounds, including pentoxyverine, in complex matrices like traditional Chinese medicines. frontiersin.org The enhanced sensitivity and speed of UPLC-based methods reduce analysis time and solvent consumption, making it an efficient and eco-friendly analytical choice in modern pharmaceutical research. nih.govwaters.com
Thin-Layer Chromatography (TLC) for Compound Identification and Purity Assessment in Research Batches
Thin-Layer Chromatography (TLC) is a valuable and widely used chromatographic technique for the qualitative analysis of pharmaceutical compounds. unite.it It serves as a rapid and cost-effective tool for identifying pentoxyverine and assessing the purity of different research batches by detecting the presence of related substances or impurities.
In TLC, a sample is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) moves up the plate via capillary action, separating the components. unite.it The separated spots are visualized, often using a UV lamp or specific chemical reagents like Dragendorff's reagent. unite.it The retention factor (Rf) value of the principal spot is compared with that of a reference standard for identification. While specific, detailed TLC methods for this compound are not extensively published in recent literature, the general principles are applied as they are for other basic amine-containing drugs. scielo.br The Japanese Pharmacopoeia notes that TLC is a general method used for identification and purity tests of drug substances. mhlw.go.jp
Spectrometric and Spectroscopic Approaches in Research
Spectrometric and spectroscopic methods are powerful analytical tools used for the structural elucidation and quantification of this compound. These techniques are often used in conjunction with chromatographic separations (hyphenated techniques) for enhanced specificity.
A key spectrometric application is Liquid Chromatography-Mass Spectrometry (LC-MS). A sensitive LC-electrospray ionization-mass spectrometry (LC-ESI/MS) method has been developed for the quantification of pentoxyverine citrate in human plasma. This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies.
UV-Visible spectrophotometry is another widely applied technique, particularly for quantitative analysis. Research has demonstrated the formation of ion-pair complexes between pentoxyverine citrate and sulfonephthalein dyes, such as bromocresol green (BCG) and bromophenol blue (BPB). researchgate.netresearchgate.net These colored complexes can be measured spectrophotometrically for the quantification of the drug. scielo.brresearchgate.net
Further structural characterization of these ion-pairs has been conducted using a range of spectroscopic techniques, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR), and mass spectrometry. researchgate.net Computational methods, such as Density Functional Theory (DFT), have also been employed to explore the binding nature of the ion-pairs at a molecular level, providing deeper insight into the interactions between pentoxyverine and the dye molecules. researchgate.net
Table of Spectroscopic/Spectrometric Applications in Pentoxyverine Research
| Technique | Application | Key Findings/Purpose |
|---|---|---|
| LC-ESI/MS | Quantification in human plasma | Developed a rapid and sensitive method for bioequivalence and pharmacokinetic studies. |
| UV-Visible Spectroscopy | Quantification via ion-pair formation | Forms measurable yellow complexes with dyes like BCG and BPB. researchgate.netresearchgate.net |
| FTIR Spectroscopy | Structural characterization | Used to elucidate the structure of prepared ion-pair complexes. researchgate.net |
| ¹H-NMR Spectroscopy | Structural characterization | Applied for the structural analysis of ion-pair complexes. researchgate.net |
| Mass Spectrometry | Structural characterization | Confirmed the structure of ion-pair complexes. researchgate.net |
| DFT Calculations | Molecular modeling | Explored the hydrogen bonding and binding nature of ion-pairs. researchgate.net |
Mass Spectrometry (MS) Applications
Mass spectrometry, prized for its sensitivity and specificity, is a cornerstone in this compound research, particularly when coupled with chromatographic separation techniques.
LC-ESI/MS has emerged as a rapid and sensitive method for the quantification of pentoxyverine in biological matrices such as human plasma. researchgate.net Research studies have successfully developed and validated LC-ESI/MS methods for pharmacokinetic and bioequivalence studies. researchgate.netmedkoo.com These methods typically involve a liquid-liquid extraction of pentoxyverine from the plasma sample, followed by separation on a C18 column and detection using a mass spectrometer with a positive electrospray ionization (ESI) interface operating in selected ion monitoring (SIM) mode. researchgate.netscience.gov
Published research findings demonstrate the robustness of this technique, with linear concentration ranges established for accurate quantification. researchgate.net For instance, one method showed linearity in the concentration range of 1.0-160.0 ng/mL for pentoxyverine citrate, with an absolute recovery of over 80%. researchgate.net Another study reported a linear range of 1.0-640.0 ng/mL. science.gov The precision and accuracy of these methods are well within accepted analytical standards. researchgate.netscience.gov
Table 1: Performance Characteristics of a Validated LC-ESI/MS Method for Pentoxyverine Quantification researchgate.net
| Parameter | Value |
|---|---|
| Linear Range | 1.0 - 160.0 ng/mL |
| Inter- and Intra-precision (RSD) | < 12.5% |
| Accuracy (RE) | ± 13.5% |
| Absolute Recovery | > 80% |
This table presents data from a study on the quantification of pentoxyverine citrate in human plasma.
GC-MS is a powerful tool for identifying the metabolic fate of pentoxyverine. In one notable study, GC-MS was used to characterize pentoxyverine metabolites in a urine sample. researchgate.net Following a liquid-liquid extraction, the analysis of both underivatized and acetylated extracts by GC/MS with electron ionization (EI) and chemical ionization (CI) led to the identification of high amounts of the parent drug, pentoxyverine (also known as carbetapentane), and several of its metabolites. researchgate.net The identified metabolites included products of hydrolysis, desalkylation, and ring-hydroxylation, providing critical insights into the biotransformation pathways of the compound. researchgate.net
Table 2: Identified Metabolite Classes of Pentoxyverine via GC-MS Analysis researchgate.net
| Metabolite Class | Description |
|---|---|
| Hydrolyzed Products | Resulting from the cleavage of the ester linkage. |
| Desalkylated Products | Involving the removal of alkyl groups. |
This table summarizes the types of metabolites identified in a urine sample.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI/MS) for Research Quantification
UV-Vis Spectrophotometry in Quantitative Research Analysis
UV-Vis spectrophotometry offers a simpler, yet effective, method for the quantitative analysis of pentoxyverine in research settings, especially for pharmaceutical formulations. core.ac.ukugm.ac.idiajps.com This technique is often based on the formation of ion-pair complexes between pentoxyverine and an acidic dye, which can then be measured spectrophotometrically. researchgate.netscielo.br
Research has demonstrated the use of sulfonephthalein acid dyes such as bromocresol green (BCG) and bromophenol blue (BPB) to form stable, yellow ion-pair complexes with pentoxyverine. researchgate.netresearchgate.net The stoichiometry of these ion-pairs has been determined to be 1:1. researchgate.net The absorbance of these complexes is measured at their respective maximum absorption wavelengths (λmax) to quantify the drug. researchgate.netscielo.br The method's reliability has been validated through parameters like linearity, range, precision, and accuracy. researchgate.net For instance, a developed HPLC-DAD method utilized a wavelength of 210 nm for detection, as pentoxyverine shows significant absorbance only in the short UV region. core.ac.uk
Table 3: Spectral Characteristics of Pentoxyverine Ion-Pairs with Acid Dyes researchgate.netresearchgate.net
| Dye Reagent | Complex Color | Stoichiometry (Pentoxyverine:Dye) |
|---|---|---|
| Bromocresol Green (BCG) | Yellow | 1:1 |
| Bromophenol Blue (BPB) | Yellow | 1:1 |
| Bromothymol Blue (BTB) | Yellow | 1:1 |
This table outlines the characteristics of ion-pair complexes formed for spectrophotometric analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Compounds and Degradants
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pentoxyverine and its related compounds, including degradants and ion-pairs. In one study, ¹H-NMR spectroscopy was employed to characterize the structure of ion-pairs formed between pentoxyverine citrate and various sulfonephthalein dyes. researchgate.netresearchgate.net This analysis provides detailed information about the chemical environment of protons within the molecule, confirming the formation of the ion-pair and elucidating the nature of the interaction between the drug and the dye. researchgate.net Such structural confirmation is vital for understanding the chemical behavior of these complexes, which are used in other analytical methods. researchgate.net The structural elucidation of degradation products under various stress conditions is also a critical application, although specific NMR studies on pentoxyverine degradants were not detailed in the provided search context. ijper.org
Infrared (IR) Spectroscopy for Molecular Structure Characterization in Research
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule, making it a key technique for the structural characterization of pentoxyverine and its derivatives in a research context. Fourier Transform Infrared (FTIR) spectroscopy has been used to characterize the ion-pairs of pentoxyverine citrate with sulfonephthalein dyes. researchgate.netresearchgate.net By analyzing the vibrational frequencies of the bonds within the molecules, FTIR can confirm the formation of the ion-pair complex. researchgate.net The comparison of the IR spectra of the individual components (pentoxyverine and the dye) with the spectrum of the resulting ion-pair allows researchers to identify shifts in characteristic absorption bands, which indicate the involvement of specific functional groups in the complex formation. researchgate.net
Electrochemical and Sensor-Based Methods for Research
Electrochemical and sensor-based methods represent a growing area in the analytical chemistry of pentoxyverine, offering sensitive and often portable detection options. Various reports have detailed the use of different sensors and electrodes based on ion-pair complexes for the determination of pentoxyverine. researchgate.net For example, a capacitive sensing method was developed using an electropolymerized o-phenylenediamine (B120857) film doped with a pentoxyverine ion-pair complex as the selective element. researchgate.net Another approach involved the enhancement of Ru(bpy)3(2+) electrochemiluminescence by nanogold for pentoxyverine detection. These sensor-based techniques provide alternative analytical strategies that can be tailored for specific research applications, offering advantages in terms of sensitivity and potential for miniaturization. scilit.comrsc.org
Potentiometric Determination Using Ion-Pair Complexes and Selective Membrane Electrodes for Research Applications
Potentiometric determination using ion-selective electrodes (ISEs) represents a significant analytical approach in pentoxyverine research due to its simplicity, speed, and cost-effectiveness. This technique is centered on the creation of a membrane electrode that is selectively responsive to the pentoxyverine cation. The core principle involves forming an ion-pair complex between the positively charged pentoxyverine molecule and a suitable large, negatively charged counter-ion (anion). This complex is then embedded as the electroactive material within a polymeric membrane, typically composed of poly(vinyl chloride) (PVC). researchgate.netbepls.com
Several ion-pairing agents have been successfully utilized in research to create these selective membranes. Common examples include tetraphenylborate, picrolonate, picrate, and tungstophosphate. researchgate.netresearchgate.net The choice of the counter-ion is critical as it influences the electrode's performance characteristics, such as its linear response range, slope of potentiometric response (Nernstian or near-Nernstian behavior), and selectivity over other ions. researchgate.netresearchgate.net
The construction of these electrodes involves dissolving the pre-formed pentoxyverine ion-pair complex, the PVC matrix, and a plasticizer (such as nitrobenzene (B124822) or dioctyl phthalate) in a solvent like tetrahydrofuran. This mixture is then cast to form a thin, selective membrane. researchgate.netnih.gov Research has demonstrated that electrodes based on pentoxyverine-tetraphenylborate, pentoxyverine-picrolonate, and pentoxyverine-picrate complexes exhibit near-Nernstian responses across specific concentration ranges and within an optimal pH range of 3.3 to 7.8. researchgate.netresearchgate.net The potential difference measured between this ion-selective electrode and a reference electrode is directly proportional to the logarithm of the pentoxyverine ion activity in the sample solution, allowing for its quantification. bepls.com
Table 1: Performance Characteristics of Pentoxyverine Ion-Selective Electrodes Based on Different Ion-Pair Complexes
| Ion-Pair Complex | Matrix/Solvent | Linear Concentration Range (M) | Nernstian Slope (mV/decade) | Optimal pH Range |
| Pentoxyverine-Tetraphenylborate | PVC/Nitrobenzene | 1.0 x 10⁻⁵ - 1.0 x 10⁻² | Near-Nernstian | 3.3 - 7.8 |
| Pentoxyverine-Picrolonate | PVC/Nitrobenzene | 1.0 x 10⁻⁵ - 1.0 x 10⁻² | Near-Nernstian | 3.3 - 7.8 |
| Pentoxyverine-Picrate | Liquid Membrane (Nitrobenzene) | 1.0 x 10⁻⁵ - 1.0 x 10⁻² | Near-Nernstian | 3.3 - 7.8 |
| Pentoxyverine-Tungstophosphate | PVC Matrix | 1.0 x 10⁻⁷ - 5.0 x 10⁻⁵ | Not Specified | ~5.4 |
This table is generated based on data from research articles. researchgate.netresearchgate.net
Utilization of Capacitive Sensors in Research Analytical Procedures
A novel advancement in the electrochemical analysis of pentoxyverine involves the use of ion-selective capacitive (ISC) sensors. sci-hub.se This technique offers high sensitivity and operates on a different principle than potentiometric sensors. Instead of measuring potential, capacitive sensors measure changes in capacitance that occur upon the binding of the target analyte. sci-hub.seresearchgate.net
For pentoxyverine determination, these sensors are fabricated by creating a selective film on a gold electrode. sci-hub.se A common method involves the electropolymerization of a monomer, such as o-phenylenediamine, directly onto the electrode surface. sci-hub.seresearchgate.net During this process, an ion-pair complex, for instance, pentoxyverine-tetraphenylborate or pentoxyverine-picrolonate, is incorporated into the growing polymer film. This embedded complex acts as the selective recognition element. sci-hub.seresearchgate.net
When the sensor is exposed to a sample solution containing pentoxyverine, the analyte ions selectively adsorb onto the film, causing a change in the capacitance of the electrical double layer at the electrode-solution interface. This change in capacitance is proportional to the concentration of pentoxyverine. sci-hub.se Research has shown that these sensors exhibit excellent performance, with a notable example being a sensor modified with pentoxyverine-tetraphenylborate, which demonstrated a linear response over a concentration range of 5.0x10⁻⁷ to 1.0x10⁻⁴ M and a detection limit of 1.0x10⁻⁷ M at an optimal pH of 7. researchgate.net The optimization of parameters such as working frequency and pH is crucial for achieving high sensitivity and selectivity. sci-hub.seresearchgate.net
Table 2: Research Findings for a Pentoxyverine-Selective Capacitive Sensor
| Parameter | Finding |
| Selective Element | Pentoxyverine-Tetraphenylborate ion-pair complex |
| Sensor Matrix | Electropolymerized o-phenylenediamine film |
| Linear Concentration Range | 5.0 x 10⁻⁷ M to 1.0 x 10⁻⁴ M |
| Limit of Detection | 1.0 x 10⁻⁷ M |
| Optimal pH | 7 |
Data synthesized from published research on capacitive sensors for pentoxyverine analysis. researchgate.net
Method Validation for Robustness and Precision in Research Analytical Techniques
Method validation is a mandatory process in analytical research, ensuring that a developed analytical procedure is suitable for its intended purpose. For this compound research, methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). core.ac.uknih.govtandfonline.com This validation process critically assesses several performance parameters to guarantee the reliability, robustness, and precision of the results. scielo.br
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. core.ac.ukscielo.br In HPLC methods for pentoxyverine, this is demonstrated by resolving the pentoxyverine peak from all other components. core.ac.uk
Linearity and Range: Linearity is the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. tandfonline.com For a pentoxyverine HPLC method, a typical linear range might be 10–150 μg/mL with a correlation coefficient (r²) greater than 0.999. core.ac.uk
Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govscielo.br
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and analyzed. tandfonline.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). It provides an indication of its reliability during normal usage. core.ac.ukscielo.br
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. tandfonline.compillbuys.com
Validation ensures that the analytical method used in research is consistent, reliable, and produces accurate data for the quantification of this compound. nih.gov
Development of Certified Reference Standards for this compound Research
The accuracy and traceability of any analytical measurement in this compound research are fundamentally dependent on the availability and use of high-quality reference standards. Certified Reference Materials (CRMs) and Reference Standards (RS) are materials that are sufficiently homogeneous and stable with respect to one or more specified properties, which have been established to be fit for their intended use in a measurement process. lgcstandards.comlgcstandards.com
For pentoxyverine, reference standards for the active pharmaceutical ingredient (API) itself, as well as its known impurities, are essential. For example, the European Pharmacopoeia (EP) specifies impurities such as Pentoxyverine Impurity A and Pentoxyverine Impurity B (Caramiphen). sigmaaldrich.comsigmaaldrich.com These impurity standards are crucial for the development and validation of stability-indicating and impurity-profiling analytical methods. lgcstandards.com
The development and production of these standards are highly controlled processes. Reputable suppliers manufacture these materials under stringent quality management systems, often with accreditation to standards such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). lgcstandards.comlgcstandards.com
Each reference standard is accompanied by a Certificate of Analysis (CoA), which provides comprehensive information about the material, including its identity, purity (often determined by a mass balance approach or quantitative NMR), and the characterization methods used. lgcstandards.com In research, these certified standards are used for:
Calibrating analytical instruments.
Validating analytical methods (e.g., assessing specificity, accuracy).
Performing system suitability tests to ensure the analytical system is working correctly before running samples.
Quantifying the amount of this compound and its impurities in test samples.
Using well-characterized, certified reference standards is a cornerstone of good measurement practice, ensuring that research data on this compound is accurate, comparable, and reliable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
